molecular formula C14H11N3O5 B5569429 methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate

methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate

Cat. No. B5569429
M. Wt: 301.25 g/mol
InChI Key: CHVPPIVKDITDIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate" and its derivatives often involves multi-step chemical reactions. One method reported involves the condensation of nitroacetone with methyl 3-aminocrotonate and appropriate aldehydes in a modified Hantzsch reaction, demonstrating the complexity of synthesizing such compounds (Visentin et al., 1999).

Molecular Structure Analysis

Molecular structure analyses often rely on crystallography and spectroscopy. One study described the hydrogen-bonded sheets and chains in isomeric forms of a related compound, highlighting the polarized molecular-electronic structure and the role of hydrogen bonds in determining molecular conformation (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate" demonstrate its reactivity and the potential for creating a variety of derivatives. For instance, reactions with carbocyclic and heterocyclic 1,3-diketones lead to a range of heterocyclic systems, showcasing the compound's versatility as a synthetic intermediate (Ornik et al., 1990).

Scientific Research Applications

Electrochemical Behavior in Protic Medium

The electrochemical behavior of compounds similar to methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate has been studied, revealing insights into reduction and oxidation processes in hydroalcoholic media. These findings contribute to our understanding of the electrochemical properties of nitrophenyl derivatives, which could influence the development of electrochemical sensors or batteries (David et al., 1995).

Anion Effects on Gas Solubility in Ionic Liquids

Research on the solubility of gases in ionic liquids has implications for the environmental and energy sectors, especially in carbon capture technologies and the solubilization of other gases. The study provides a foundation for understanding how the molecular structure of compounds like methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate influences their interactions with gases (Anthony et al., 2005).

Enhancing Polymer Solar Cells Efficiency

Incorporating graphitic carbon nitride (g-C3N4) into bulk-heterojunction polymer solar cells has shown efficiency enhancement. This application demonstrates the potential of using nitro-substituted compounds in improving renewable energy technologies (Chen et al., 2016).

Voltage-Clamp Studies for L-Type Ca2+ Channels

Voltage-clamp studies of derivatives of dihydropyridines, including structures similar to methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate, have contributed to our understanding of L-type Ca2+ channels' structure and function. Such studies are crucial for developing new pharmacological agents targeting cardiovascular diseases (Visentin et al., 1999).

Photocatalytic Degradation of Pollutants

The photocatalytic degradation of pollutants using TiO2 suspensions is a vital research area for environmental cleanup. Studies on the degradation pathways of organic pollutants like methyl parathion provide insights into removing hazardous substances from water, showcasing the broader implications of research on nitro-substituted compounds (Moctezuma et al., 2007).

properties

IUPAC Name

methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-22-14(19)10-5-9(6-12(7-10)17(20)21)13(18)16-11-3-2-4-15-8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPPIVKDITDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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